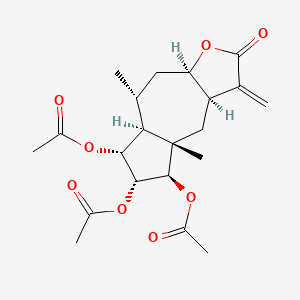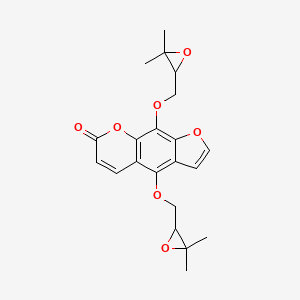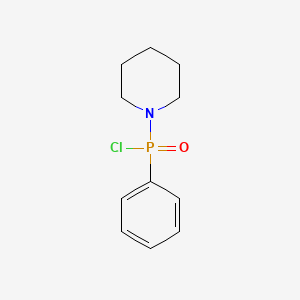
Phenylpiperidinophosphinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylpiperidinophosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a piperidine ring, and a phosphinic chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
Phenylpiperidinophosphinic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Phenylpiperidinophosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphinic acid and piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Water or aqueous solutions of acids or bases can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, phenylphosphinic acid, and piperidine.
科学研究应用
Phenylpiperidinophosphinic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: The compound can be used to study the effects of phosphinic derivatives on biological systems.
Industry: this compound can be used in the production of materials with unique properties, such as flame retardants or plasticizers.
作用机制
The mechanism by which phenylpiperidinophosphinic chloride exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phosphinic group. This interaction can modulate the activity of the target molecule, leading to the desired effect. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, or altering the structure of biomolecules.
相似化合物的比较
Phenylpiperidinophosphinic chloride can be compared to other similar compounds, such as:
Phenylphosphinic chloride: Lacks the piperidine ring, making it less versatile in certain applications.
Piperidinophosphinic acid: Contains a phosphinic acid group instead of a chloride, affecting its reactivity.
Phenylpiperidine: Lacks the phosphinic chloride moiety, limiting its use in phosphinic-related reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a piperidine ring, and a phosphinic chloride moiety, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
74038-31-6 |
|---|---|
分子式 |
C11H15ClNOP |
分子量 |
243.67 g/mol |
IUPAC 名称 |
1-[chloro(phenyl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H15ClNOP/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI 键 |
CAEKQHXVRJOGOV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)P(=O)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


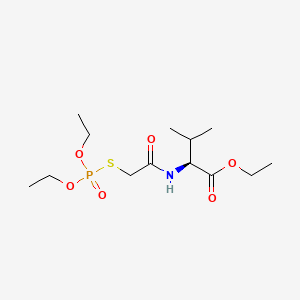

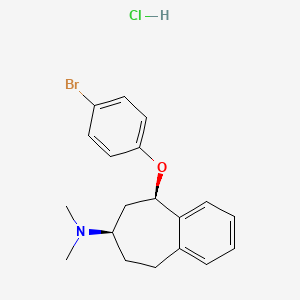


![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

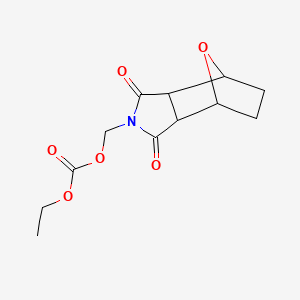
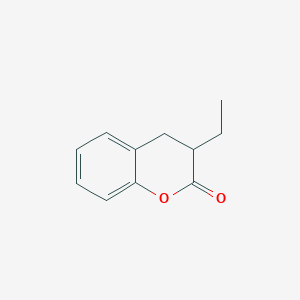

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
